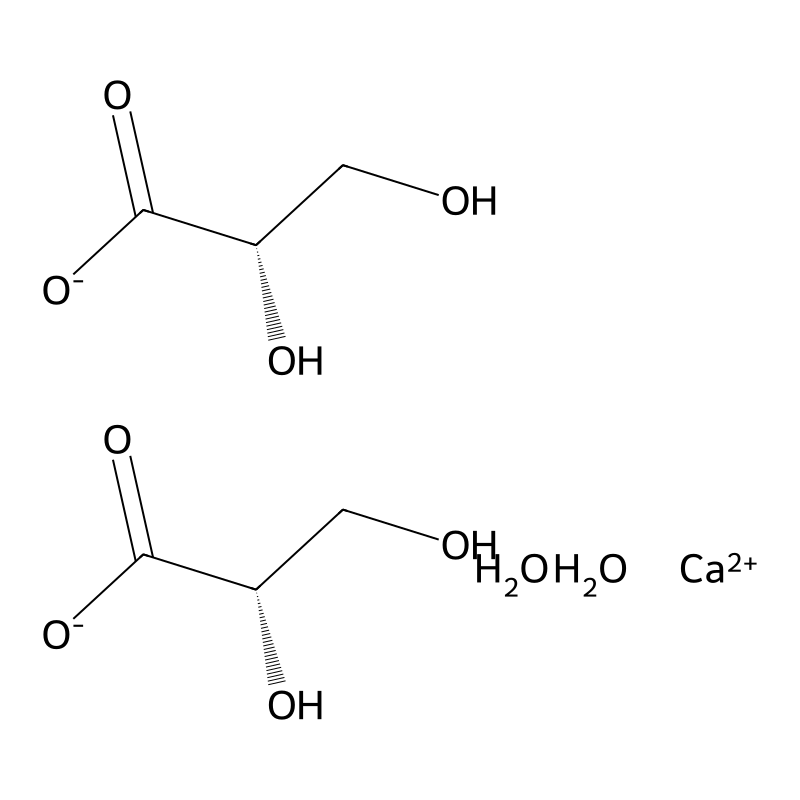

Calcium 2,3-dihydroxypropanoate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Calcium 2,3-dihydroxypropanoate dihydrate (CAS 6057-35-8), commonly known as L-glyceric acid calcium salt dihydrate, is a stable, enantiopure, crystalline organic salt. With a predictable molecular weight of 286.25 g/mol, it serves as the premier stable solid form of L-glyceric acid, a critical intermediate in cellular metabolism and a definitive biomarker for specific metabolic disorders [1]. Unlike the free acid, which exists as a difficult-to-handle, hygroscopic syrup prone to lactonization, this calcium salt dihydrate offers exceptional shelf stability, precise stoichiometric weighability, and high aqueous solubility. These baseline properties make it the standard of choice for clinical diagnostic calibration, chiral pool synthesis, and enzymatic assay development where precise molarity and enantiomeric purity are non-negotiable [2].

Generic substitution with the free acid form of L-glyceric acid introduces severe handling and accuracy issues, as its syrupy, hygroscopic nature prevents exact analytical weighing and promotes spontaneous lactonization, degrading standard curve reliability [1]. Attempting to substitute with the cheaper DL-racemate (CAS 67525-74-0) is equally problematic in diagnostic and enzymatic applications; because specific dehydrogenases and chiral chromatographic methods strictly differentiate enantiomers, the racemate yields only 50% of the target signal and can introduce competitive inhibition or overlapping peaks [2]. Furthermore, utilizing an anhydrous calcium salt instead of the thermodynamically stable dihydrate leads to rapid ambient moisture absorption, causing up to a 14.4% uncontrolled mass variance that fundamentally corrupts quantitative solution preparation [3].

Solid-State Stability vs. Free Acid Lactonization

The preparation of exact calibration standards requires materials that do not change composition during storage or weighing. Calcium 2,3-dihydroxypropanoate dihydrate exists as a non-hygroscopic crystalline powder, maintaining >99% monomeric purity and stable mass under ambient conditions [1]. In contrast, free L-glyceric acid is a viscous syrup that rapidly absorbs atmospheric moisture and undergoes spontaneous intermolecular esterification (lactonization). This instability makes the free acid unsuitable for precise volumetric or gravimetric preparation, whereas the calcium salt dihydrate guarantees exact molarity for LC-MS/MS standard curves [2].

| Evidence Dimension | Monomeric purity and weighable mass stability |

| Target Compound Data | >99% stable crystalline solid; predictable MW 286.25 g/mol |

| Comparator Or Baseline | Free L-glyceric acid (hygroscopic syrup, variable active mass due to lactonization) |

| Quantified Difference | Eliminates mass variance and lactone-induced purity degradation |

| Conditions | Ambient laboratory storage and standard analytical weighing procedures |

Procurement of the calcium salt dihydrate is mandatory for analytical laboratories requiring exact stoichiometric accuracy for diagnostic standard curves.

Enantiopure L-Isomer vs. DL-Racemate in Enzymatic Detection

In the diagnosis of Primary Hyperoxaluria Type 2 (PH2), L-glyceric acid is the specific metabolic biomarker. When developing enzymatic biosensors or assays using L-specific enzymes (e.g., specific dehydrogenases that oxidize L-glycerate to hydroxypyruvate), the substrate must be enantiopure [1]. Utilizing the L-isomer calcium salt yields a 100% specific activity response. Substituting with the DL-racemate (CAS 67525-74-0) provides only 50% of the active substrate per unit mass, effectively halving the assay sensitivity and potentially introducing competitive inhibition from the D-isomer [2].

| Evidence Dimension | Enzymatic substrate availability and signal yield |

| Target Compound Data | 100% target signal generation (enantiopure L-isomer) |

| Comparator Or Baseline | DL-Glyceric acid calcium salt (50% active substrate) |

| Quantified Difference | 2x greater specific signal yield without chiral interference |

| Conditions | Enzymatic oxidation assays using L-stereospecific dehydrogenases |

Buyers developing clinical diagnostics must procure the pure L-isomer to ensure maximum assay sensitivity and prevent false-negative diagnostic results.

Dihydrate Stoichiometry vs. Anhydrous Moisture Uptake

For quantitative chemical synthesis and analytical standard preparation, the hydration state of the precursor must be absolute. Calcium 2,3-dihydroxypropanoate dihydrate represents the thermodynamically stable form at ambient humidity, locking in a precise molecular weight of 286.25 g/mol [1]. If an anhydrous form (MW ~250.22 g/mol) is utilized without strict inert-atmosphere handling, it will rapidly absorb atmospheric moisture to reach the dihydrate state. This uncontrolled hygroscopicity introduces a mass error of up to 14.4%, leading to profound inaccuracies in molar equivalents during sensitive chiral pool synthesis or calibration [2].

| Evidence Dimension | Mass stability under ambient humidity |

| Target Compound Data | Stable mass (0% deviation from MW 286.25 g/mol) |

| Comparator Or Baseline | Anhydrous calcium glycerate |

| Quantified Difference | Prevents up to 14.4% mass error due to uncontrolled water absorption |

| Conditions | Ambient atmospheric exposure during weighing and handling |

Procuring the stable dihydrate form eliminates the need for expensive dry-box handling while ensuring perfect molar reproducibility.

Clinical Diagnostic Standards for Primary Hyperoxaluria Type 2 (PH2)

Because it provides exact stoichiometric weighability and 100% enantiomeric purity, this compound is the gold-standard calibration material for LC-MS/MS and GC-MS assays designed to quantify L-glyceric aciduria in PH2 patients [1].

Chiral Pool Synthesis of Pharmaceuticals

The stable, enantiopure nature of the L-isomer makes it an ideal chiral building block. It allows chemists to synthesize downstream stereospecific derivatives (such as diacyl glycerates or specialized polymers) with >98% enantiomeric excess without the need for complex, late-stage chiral resolution [2].

Enzymatic Substrate Standardization

In biochemical research, it is used to characterize the kinetics of enzymes within the glyoxylate pathway, such as glyoxylate/hydroxypyruvate reductase. Its pure L-configuration ensures accurate Vmax and Km determinations without racemate-induced competitive inhibition [3].

References

- [1] High-performance liquid chromatographic determination of L-glycerate in body fluids. Journal of Chromatography B, 1989.

- [2] Application of Glyceric Acid to Bio-related Functional Materials. Journal of Oleo Science, 2011.

- [3] Kinetics of hydroxypyruvate reductase in the glyoxylate pathway. Biochemical Journal, 2002.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4